5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-14-4-3-13(21-14)15(19)18-8-10-6-11(9-17-7-10)12-2-1-5-20-12/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOSVXJJDYWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative through a series of reactions involving halogenation and coupling reactions.
Thiophene Ring Formation: The thiophene ring is introduced via cyclization reactions, often using sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the pyridine and thiophene derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiol derivatives.
Scientific Research Applications
5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antithrombotic agent due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it inhibits Factor Xa by binding to its active site, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting blood clot formation . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 5-Chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Molecular Formula : C₁₆H₁₂ClN₃OS₂
- Molecular Weight : 377.87 g/mol
- Key Features :
- Contains dual thiophene rings (at positions 2 and 5) linked via a pyridinylmethyl group.
- Chlorine substituent at the 5-position of the thiophene-carboxamide moiety.
Comparison with Structurally and Functionally Related Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Rivaroxaban vs. Target Compound: Rivaroxaban’s morpholinone and oxazolidinone groups enhance its binding to Factor Xa’s S1 and S4 pockets, critical for anticoagulant activity . The target compound lacks these groups, suggesting divergent therapeutic targets. The (S)-stereochemistry in rivaroxaban is essential for potency; enantiomeric inversion (5-R-rivaroxaban) reduces activity by >90% .
Benzothiazole Derivatives :
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Rivaroxaban | 5-R-Rivaroxaban |
|---|---|---|---|
| LogP | 3.2 (predicted) | 1.7 | 1.7 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.03–0.07 (pH-dependent) | Similar to rivaroxaban |
| Melting Point | Not reported | 157–158°C | Not reported |
| Bioavailability | Unstudied | 80–100% (oral) | <10% (oral) |
Data derived from experimental studies on rivaroxaban and computational predictions for analogs.
Biological Activity
5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, interactions with biological targets, and synthetic methodologies.
Chemical Structure and Properties
The compound features a complex structure composed of thiophene and pyridine rings, which are known for their diverse biological activities. The presence of chlorine and other functional groups enhances its chemical reactivity and potential pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₁S₂ |
| Molecular Weight | 304.83 g/mol |
| Structural Features | Thiophene and pyridine rings, carboxamide group |
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. In particular, research has shown that similar thiophene derivatives can inhibit cancer cell proliferation effectively. For instance, compounds from a related series demonstrated IC₅₀ values against Hep3B liver cancer cells ranging from 5.46 µM to 12.58 µM .
The mechanism of action appears to involve interference with tubulin dynamics, akin to the action of Combretastatin A-4 (CA-4), a known anticancer agent. The high aromaticity of the thiophene ring enhances its interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Mechanistic Insights
Molecular dynamics simulations reveal that the binding interactions of these compounds with tubulin are stable over time, suggesting a robust mechanism for their anticancer activity. The binding profile includes critical hydrophobic interactions and hydrogen bonds that stabilize the complex .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of thiophene carboxamide derivatives.
- Methodology : In vitro assays were conducted on Hep3B cell lines.
- Results : Compounds exhibited IC₅₀ values indicating effective inhibition of cell growth. Notably, compound 2b showed an IC₅₀ of 5.46 µM, demonstrating significant efficacy .
-
Binding Affinity Analysis :
- Objective : To understand the interaction dynamics between the compound and tubulin.
- Methodology : Molecular docking studies were performed.
- Results : The compound displayed favorable binding conformations within the colchicine-binding site on tubulin, suggesting potential as an anticancer agent through disruption of microtubule formation .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiophene Ring : Utilizing methods such as Gewald reaction or Paal–Knorr synthesis.
- Functionalization : Introduction of the pyridine moiety through coupling reactions.
- Final Modifications : Chlorination and carboxamide formation to yield the target compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves coupling 5-chlorothiophene-2-carbonyl chloride with intermediates like 4-(4-aminophenyl)morpholin-3-one and 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. Key steps include amide bond formation and oxazolidinone ring closure under controlled conditions (temperature: 50–80°C, solvents: DMF or THF). Reaction progress is monitored via TLC and HPLC, with final purification using column chromatography .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridine carbons at ~150 ppm).
- X-ray crystallography : Resolves 3D conformation, confirming stereochemistry (e.g., (5S)-oxazolidinone configuration) .
- Mass spectrometry : Validates molecular weight (435.88 g/mol) via ESI-MS .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound (also known as Rivaroxaban, BAY-59-7939) is a direct oral anticoagulant targeting Factor Xa (FXa). In vitro assays (e.g., chromogenic substrate hydrolysis) measure inhibition potency (IC50: ~0.7 nM). In vivo efficacy is tested in thrombosis models (e.g., rat venous thrombosis) with dose-dependent clot reduction .
Advanced Research Questions
Q. How do researchers address contradictions in crystallographic data for polymorphic forms of this compound?
- Methodological Answer : Polymorph characterization involves:
- PXRD : Distinguishes crystalline forms (e.g., Patent US2018 reports a novel methanesulfonate salt with distinct diffraction peaks at 2θ = 10.5°, 15.2°) .
- DSC/TGA : Analyzes thermal stability (melting points vary by 5–10°C between forms).
- Solvent screening : Identifies conditions favoring specific polymorphs (e.g., acetone/water mixtures) .
Q. What strategies resolve discrepancies in reported synthetic yields across studies?
- Methodological Answer : Yield optimization requires:
- DoE (Design of Experiments) : Varies parameters (catalyst loading, solvent polarity) to identify critical factors.
- Kinetic studies : Traces side reactions (e.g., epoxide ring-opening inefficiency in step 1).
- Scale-up adjustments : Addresses mass transfer limitations in larger batches .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- Methodological Answer : Key assays include:
- Plasma protein binding : Equilibrium dialysis (human plasma, >92% binding).
- Metabolic stability : Liver microsome incubations (CYP3A4-mediated oxidation).
- Pharmacokinetic modeling : Compartmental analysis of concentration-time curves (t1/2: 5–9 hours in rats) .
Q. What methodologies assess hydrolytic stability of the amide bond under physiological conditions?
- Methodological Answer :
- pH-rate profiling : Measures degradation at pH 1–8 (37°C), revealing susceptibility to acidic hydrolysis.
- LC-MS/MS : Identifies degradation products (e.g., free thiophene-2-carboxylic acid).
- Molecular dynamics simulations : Predicts bond strain in aqueous environments .
Q. How are interaction studies with cytochrome P450 enzymes designed to predict drug-drug interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
